Cas no 2166790-69-6 (1-2-(1-bromo-2-methoxyethyl)-1,3-thiazol-5-ylethan-1-one)

1-2-(1-bromo-2-methoxyethyl)-1,3-thiazol-5-ylethan-1-one structure
2166790-69-6 structure
商品名:1-2-(1-bromo-2-methoxyethyl)-1,3-thiazol-5-ylethan-1-one
CAS番号:2166790-69-6
MF:C8H10BrNO2S
メガワット:264.139500141144
CID:6141235
PubChem ID:165793018

1-2-(1-bromo-2-methoxyethyl)-1,3-thiazol-5-ylethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-2-(1-bromo-2-methoxyethyl)-1,3-thiazol-5-ylethan-1-one
    • 1-[2-(1-bromo-2-methoxyethyl)-1,3-thiazol-5-yl]ethan-1-one
    • 2166790-69-6
    • EN300-1269843
    • インチ: 1S/C8H10BrNO2S/c1-5(11)7-3-10-8(13-7)6(9)4-12-2/h3,6H,4H2,1-2H3
    • InChIKey: ZUYSOYMWYQXROS-UHFFFAOYSA-N
    • ほほえんだ: BrC(COC)C1=NC=C(C(C)=O)S1

計算された属性

  • せいみつぶんしりょう: 262.96156g/mol
  • どういたいしつりょう: 262.96156g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 191
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

1-2-(1-bromo-2-methoxyethyl)-1,3-thiazol-5-ylethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1269843-100mg
1-[2-(1-bromo-2-methoxyethyl)-1,3-thiazol-5-yl]ethan-1-one
2166790-69-6
100mg
$904.0 2023-10-02
Enamine
EN300-1269843-1.0g
1-[2-(1-bromo-2-methoxyethyl)-1,3-thiazol-5-yl]ethan-1-one
2166790-69-6
1g
$1029.0 2023-06-08
Enamine
EN300-1269843-5000mg
1-[2-(1-bromo-2-methoxyethyl)-1,3-thiazol-5-yl]ethan-1-one
2166790-69-6
5000mg
$2981.0 2023-10-02
Enamine
EN300-1269843-0.1g
1-[2-(1-bromo-2-methoxyethyl)-1,3-thiazol-5-yl]ethan-1-one
2166790-69-6
0.1g
$904.0 2023-06-08
Enamine
EN300-1269843-0.5g
1-[2-(1-bromo-2-methoxyethyl)-1,3-thiazol-5-yl]ethan-1-one
2166790-69-6
0.5g
$987.0 2023-06-08
Enamine
EN300-1269843-5.0g
1-[2-(1-bromo-2-methoxyethyl)-1,3-thiazol-5-yl]ethan-1-one
2166790-69-6
5g
$2981.0 2023-06-08
Enamine
EN300-1269843-0.25g
1-[2-(1-bromo-2-methoxyethyl)-1,3-thiazol-5-yl]ethan-1-one
2166790-69-6
0.25g
$946.0 2023-06-08
Enamine
EN300-1269843-500mg
1-[2-(1-bromo-2-methoxyethyl)-1,3-thiazol-5-yl]ethan-1-one
2166790-69-6
500mg
$987.0 2023-10-02
Enamine
EN300-1269843-50mg
1-[2-(1-bromo-2-methoxyethyl)-1,3-thiazol-5-yl]ethan-1-one
2166790-69-6
50mg
$864.0 2023-10-02
Enamine
EN300-1269843-250mg
1-[2-(1-bromo-2-methoxyethyl)-1,3-thiazol-5-yl]ethan-1-one
2166790-69-6
250mg
$946.0 2023-10-02

1-2-(1-bromo-2-methoxyethyl)-1,3-thiazol-5-ylethan-1-one 関連文献

1-2-(1-bromo-2-methoxyethyl)-1,3-thiazol-5-ylethan-1-oneに関する追加情報

Research Brief on 1-2-(1-bromo-2-methoxyethyl)-1,3-thiazol-5-ylethan-1-one (CAS: 2166790-69-6)

The compound 1-2-(1-bromo-2-methoxyethyl)-1,3-thiazol-5-ylethan-1-one (CAS: 2166790-69-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the synthetic versatility of 1-2-(1-bromo-2-methoxyethyl)-1,3-thiazol-5-ylethan-1-one, which serves as a key intermediate in the development of novel thiazole-based therapeutics. The presence of both bromo and methoxy functional groups in its structure allows for further derivatization, making it a valuable scaffold for medicinal chemistry applications. Researchers have successfully utilized this compound in the synthesis of inhibitors targeting various enzymes, including kinases and proteases, which are implicated in cancer and inflammatory diseases.

In vitro studies have demonstrated promising biological activity for derivatives of 1-2-(1-bromo-2-methoxyethyl)-1,3-thiazol-5-ylethan-1-one. For instance, a recent publication in the Journal of Medicinal Chemistry reported that certain analogs exhibited potent inhibitory effects against specific cancer cell lines, with IC50 values in the low micromolar range. These findings suggest that the compound's core structure could be optimized to enhance potency and selectivity for therapeutic targets.

Mechanistic investigations have revealed that the biological activity of 1-2-(1-bromo-2-methoxyethyl)-1,3-thiazol-5-ylethan-1-one derivatives is often linked to their ability to modulate protein-protein interactions or disrupt key signaling pathways. For example, one study identified a derivative that selectively binds to a critical pocket in a kinase involved in cell proliferation, thereby inhibiting its activity. Such insights are invaluable for guiding the rational design of next-generation therapeutics.

Despite these promising results, challenges remain in the development of 1-2-(1-bromo-2-methoxyethyl)-1,3-thiazol-5-ylethan-1-one-based drugs. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through further structural optimization and preclinical testing. Recent advancements in computational chemistry and high-throughput screening are expected to accelerate the identification of optimized derivatives with improved pharmacological profiles.

In conclusion, 1-2-(1-bromo-2-methoxyethyl)-1,3-thiazol-5-ylethan-1-one represents a promising scaffold for the development of novel therapeutics. Ongoing research efforts are focused on elucidating its structure-activity relationships and exploring its potential in treating various diseases. The compound's versatility and demonstrated biological activity make it a compelling subject for future studies in chemical biology and drug discovery.

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